![molecular formula C11H17NO3 B12954403 Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)
Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate is a chemical compound with the molecular formula C11H17NO3. It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both an ethyl ester and an azaspiro moiety. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition.
Medicine: Research has explored its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein tyrosine phosphatase 1B, an enzyme involved in regulating cellular signaling pathways. This inhibition occurs through the binding of the compound to the active site of the enzyme, thereby blocking its activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid: Similar in structure but differs in the functional group attached to the spiro moiety.
Spirotetramat: Another spiro compound with different substituents and applications.
Uniqueness
Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate is unique due to its specific spiro structure and the presence of both an ethyl ester and an azaspiro moiety. This combination of features makes it a versatile compound for various chemical reactions and applications in scientific research .
Propiedades
Fórmula molecular |
C11H17NO3 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-2-14-10(13)9-8-11(15-12-9)6-4-3-5-7-11/h8,12H,2-7H2,1H3 |
Clave InChI |
JIHNNZWMHHCUDN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2(CCCCC2)ON1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





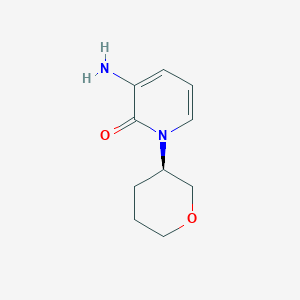
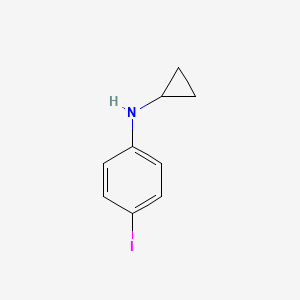



![3-Cyclohexylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12954381.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)
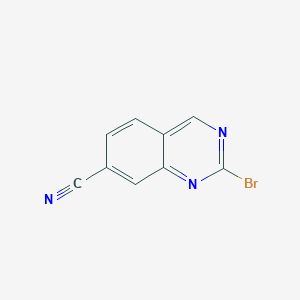
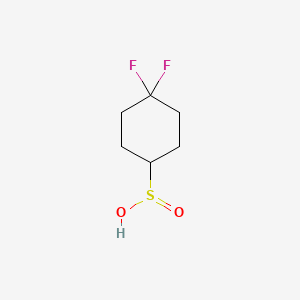
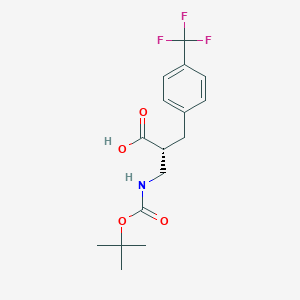
![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)
